alpha-(Trichloromethyl)benzyl propionate

CAS No.: 31643-14-8

Cat. No.: VC18422445

Molecular Formula: C11H11Cl3O2

Molecular Weight: 281.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31643-14-8 |

|---|---|

| Molecular Formula | C11H11Cl3O2 |

| Molecular Weight | 281.6 g/mol |

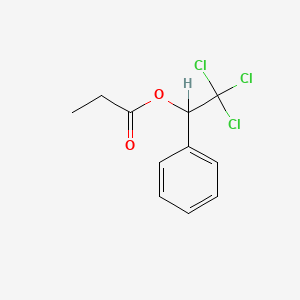

| IUPAC Name | (2,2,2-trichloro-1-phenylethyl) propanoate |

| Standard InChI | InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

| Standard InChI Key | UCXKKRMHRMTKQF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Alpha-(trichloromethyl)benzyl propionate belongs to the class of benzyl esters, featuring a phenyl group bonded to an ethyl chain substituted with a trichloromethyl group at the α-position and a propionate ester at the hydroxyl site. The IUPAC name, (2,2,2-trichloro-1-phenylethyl) propanoate, reflects this arrangement. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 31643-14-8 |

| Molecular Formula | C₁₁H₁₁Cl₃O₂ |

| Molecular Weight | 281.6 g/mol |

| IUPAC Name | (2,2,2-trichloro-1-phenylethyl) propanoate |

| Canonical SMILES | CCC(=O)OC(C(Cl)(Cl)Cl)C1=CC=CC=C1 |

| InChI Key | UCXKKRMHRMTKQF-UHFFFAOYSA-N |

The trichloromethyl group confers significant electrophilicity, enabling participation in substitution reactions, while the propionate ester enhances solubility in organic solvents. The compound’s stability under ambient conditions makes it suitable for industrial-scale applications .

Synthesis and Production Methods

Preparation of Alpha-(Trichloromethyl)benzyl Alcohol

The synthesis begins with the preparation of the alcohol precursor, alpha-(trichloromethyl)benzyl alcohol, via a base-catalyzed condensation of benzaldehyde derivatives with chloroform. As detailed in US Patent 4,603,227, this one-step process employs a dipolar aprotic solvent (e.g., dimethylformamide) and a strong base (e.g., potassium hydroxide) at sub-zero temperatures to suppress Cannizzaro reaction byproducts . For example:

Esterification to Alpha-(Trichloromethyl)benzyl Propionate

The alcohol intermediate undergoes esterification with propionic acid under catalytic conditions. A green chemistry approach using tris(pentafluorophenyl)borate as a catalyst in solvent-free conditions achieves 98% conversion at room temperature :

This method eliminates traditional acid catalysts, reducing waste and improving scalability.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

-

Oxidation: Treatment with strong oxidizing agents like KMnO₄ converts the trichloromethyl group to a carboxylic acid, yielding benzyl propionate carboxylic acid derivatives .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the trichloromethyl group to a methyl group, producing alpha-methylbenzyl propionate, a precursor for fragrances .

Nucleophilic Substitution

The trichloromethyl group undergoes substitution with nucleophiles such as methoxide (NaOCH₃) or cyanide (KCN). For instance:

This reactivity is exploited in synthesizing agrochemical intermediates .

Industrial and Research Applications

Pharmaceutical Intermediates

Alpha-(trichloromethyl)benzyl propionate is a key intermediate in synthesizing clorsulon, an anthelmintic agent effective against liver fluke in livestock. The trichloromethyl group is retained in the final drug molecule, underscoring its role in bioactivity .

Specialty Chemicals

The compound’s ester group enhances compatibility with polymer matrices, making it useful in flame-retardant additives for plastics. Its chlorine content contributes to fire suppression by releasing HCl gas upon decomposition .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Benzyl propionate | Lacks trichloromethyl group | Lower electrophilicity |

| Alpha-(trichloromethyl)benzyl acetate | Acetate ester vs. propionate | Faster hydrolysis kinetics |

| Alpha-(trichloromethyl)benzyl chloride | Chloride vs. propionate | Higher susceptibility to SN2 |

The propionate ester in alpha-(trichloromethyl)benzyl propionate balances reactivity and stability, enabling controlled transformations unmatched by analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume